
Fotocaine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fotocaine is a photochromic ion channel blocker.
Aplicaciones Científicas De Investigación
Photochromic Ion Channel Blocker Development
Fotocaine is a photochromic channel blocker derived from the anesthetic fomocaine. It has shown potential in controlling neuronal systems with high spatial and temporal precision. In a study, fotocaine was found to be effectively absorbed by neurons in brain slices, allowing optical control of action potential firing. This research exemplifies the concept of "azologization," where an established drug is converted into a photoswitchable form (Schoenberger et al., 2014).
Photodynamic Diagnosis in Cancer
Fotocaine, also known as Fotolon, has been explored as a photosensitizer in the photodynamic diagnosis of human nasopharyngeal carcinoma. In a study involving a xenograft model, Fotolon was shown to accumulate selectively in tumor tissues, revealing significant potential as a photodiagnostic agent (Ramaswamy et al., 2005).
Photodynamic Therapy in Wound Healing
The application of Fotoditazin, a derivative of fotocaine, has been studied in the context of wound healing. Research demonstrated that various formulations of Fotoditazin, especially when combined with amphiphilic polymers, significantly affect the early stages of wound healing in a rat model. This study highlights the potential of Fotoditazin in enhancing regeneration and suppressing inflammatory responses during wound repair (Rudenko et al., 2014).
Antimicrobial Effects in Photodynamic Therapy
The antimicrobial efficacy of Fotocaine, particularly in its form as Fotosan, has been investigated in laboratory conditions. The study demonstrated that photodynamic therapy using Fotosan exhibits significant antimicrobial effects, particularly against Gram-positive bacteria, suggesting its potential application in endodontic microbial pathology (Kalchinov & Gergova, 2020).
Photodynamic Therapy in Cancer Treatment
Fotolon, related to fotocaine, has been used in photodynamic therapy for treating recurrent angiosarcoma. The therapy demonstrated promising results, showing regression in tumors without significant side-effects. This application indicates the potential of Fotolon in treating cancerous growths (Thong et al., 2007).
Fluorescence Applications
Fotocaine derivatives have been explored in fluorescence-based applications, such as in the development of fluorescent proteins and organic nanocrystals. These applications are crucial in biological imaging and studying fundamental processes in life sciences (Shaner et al., 2005), (Féry-Forgues, 2013).
Propiedades
Número CAS |
1612189-10-2 |
|---|---|
Nombre del producto |
Fotocaine |
Fórmula molecular |
C19H23N3O |
Peso molecular |
309.41 |
Nombre IUPAC |
4-[3-[4-(2-Phenyldiazenyl)phenyl]propyl]-morpholine |
InChI |
InChI=1S/C19H23N3O/c1-2-6-18(7-3-1)20-21-19-10-8-17(9-11-19)5-4-12-22-13-15-23-16-14-22/h1-3,6-11H,4-5,12-16H2/b21-20+ |
Clave InChI |
NDADKOVXAJKACJ-QZQOTICOSA-N |
SMILES |
N1(CCCC2=CC=C(/N=N/C3=CC=CC=C3)C=C2)CCOCC1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Fotocaine; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



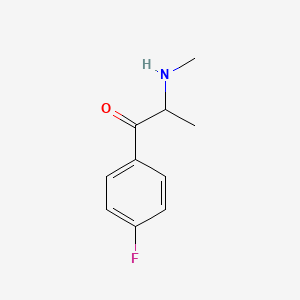

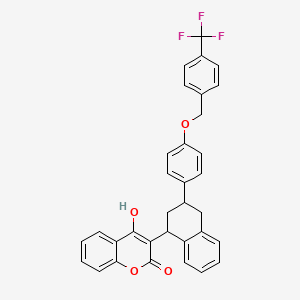
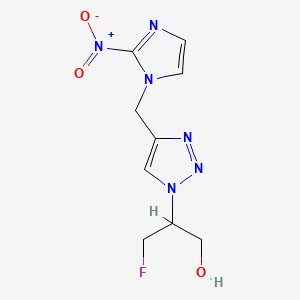
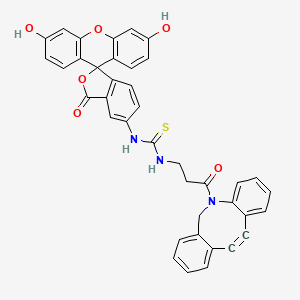
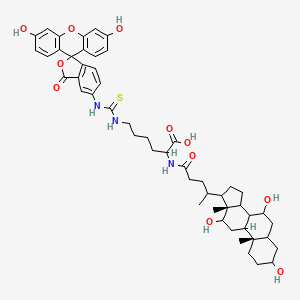
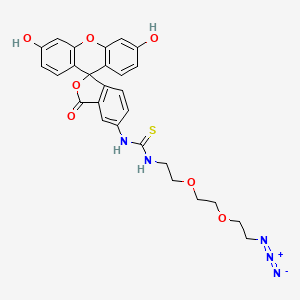

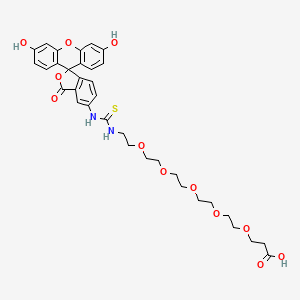

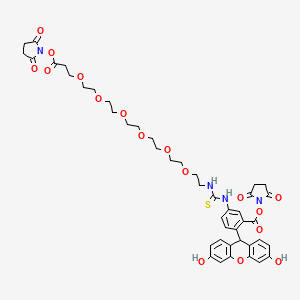
![2-Cyano-3-[5-(3-Cyclohexyl-3,5,8,10-Tetrazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,11-Pentaen-4-Yl)furan-2-Yl]-~{n},~{n}-Dimethyl-Prop-2-Enamide](/img/structure/B607483.png)